Methyl 3-(1H-imidazol-4-yl)acrylate
Overview
Description
Synthesis Analysis
Methyl 3-(1H-imidazol-4-yl)acrylate does not have direct references in the searched papers. However, related compounds and methods provide insight into potential synthetic approaches. For instance, the synthesis and modification of poly(ethyl 2-(imidazol-1-yl)acrylate) (PEImA) through free radical and anionic polymerization indicate the versatility of imidazole-containing acrylates in polymer chemistry (Rössel et al., 2017). Additionally, the creation of 3-(1-Methyl-1H-imidazol-2-ylthio)propanoic acid and its derivatives showcases the reactivity of imidazole units in synthesizing complex molecules (Hattan et al., 2013).
Molecular Structure Analysis
The detailed crystal structure analysis of a similar compound, methyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(pyrimidin-2-ylamino)acrylate, provides a framework for understanding the structural characteristics of methyl 3-(1H-imidazol-4-yl)acrylate. The compound crystallizes in the triclinic space group with specific cell parameters and intermolecular interactions, highlighting the importance of molecular geometry in determining the properties of such molecules (Wang et al., 2012).
Chemical Reactions and Properties
The synthesis and reactivity of imidazole-containing acrylates like PEImA demonstrate their potential for further chemical modifications and applications in polymer science. Such compounds can undergo methylation, ester cleavage, and zwitterion formation, showcasing their diverse chemical behavior (Rössel et al., 2017).
Physical Properties Analysis
While specific data on methyl 3-(1H-imidazol-4-yl)acrylate was not found, the study of related compounds indicates the impact of molecular structure on physical properties such as solubility and phase behavior. The structural and solubility analysis of polymers derived from imidazole-containing acrylates reveals the influence of molecular modifications on their physical characteristics (Rössel et al., 2017).
Chemical Properties Analysis
The chemical versatility of imidazole-containing acrylates is evident from their applications in synthesizing a variety of compounds, including polymers and complex molecules with diverse functionalities. This reflects the broad range of chemical properties that can be achieved through structural modifications (Hattan et al., 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (E)-3-(1H-imidazol-5-yl)prop-2-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-11-7(10)3-2-6-4-8-5-9-6/h2-5H,1H3,(H,8,9)/b3-2+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXKOENSQFURTSZ-NSCUHMNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC1=CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C1=CN=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(1H-imidazol-4-yl)acrylate | |
CAS RN |
52363-40-3 | |
Record name | Methyl 3-(1H-imidazol-4-yl)acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.594 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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